4-Benzyloxyindole-3-acetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylmethoxy-1H-indol-3-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(20)10-15-11-19-16-8-5-9-17(18(15)16)21-12-14-6-3-2-4-7-14/h2-9,11,19H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFUYDUSMLVBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555577 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113997-55-0 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Organic Chemistry and Reactivity Profiles
Electron Density Distribution and Reactivity of the Indole (B1671886) Nucleus in 4-Benzyloxyindole-3-acetone
The reactivity of the indole nucleus in this compound is fundamentally governed by the distribution of electron density within its bicyclic aromatic system. The indole ring is an electron-rich heterocycle, a characteristic stemming from the lone pair of electrons on the nitrogen atom being delocalized into the π-system. In an unsubstituted indole, this delocalization significantly increases the electron density at the C3 position, making it the most nucleophilic center and the primary site for electrophilic attack youtube.com.
However, in this compound, the substituents at the C3 and C4 positions modulate this inherent reactivity profile.
Effect of the 3-acetone group: The acetone (B3395972) moiety (-CH₂C(=O)CH₃) at the C3 position contains an electron-withdrawing carbonyl group. Through an inductive effect, this group pulls electron density away from the pyrrole (B145914) ring, thereby deactivating the C3 position towards traditional electrophilic aromatic substitution. While the C3 position is typically the most reactive site in indoles, its substitution in this compound shifts the focus of reactivity to other positions youtube.com.
Effect of the 4-benzyloxy group: Conversely, the benzyloxy group (-OCH₂Ph) at the C4 position is an electron-donating group. The oxygen atom's lone pairs can be delocalized into the benzene (B151609) portion of the indole nucleus through resonance. This effect increases the electron density on the carbocyclic ring, particularly at the C5 and C7 positions, which are ortho and para to the C4-substituent, respectively. Consequently, these positions become more susceptible to electrophilic attack compared to an unsubstituted indole.
The interplay of these two groups results in a nuanced reactivity map. While the pyrrole ring's C2 position retains some nucleophilicity, the primary sites for further electrophilic substitution on the indole nucleus are predicted to be the C5 and C7 positions of the benzenoid ring, activated by the electron-donating benzyloxy group.
Influence of the Benzyloxy Group on Reaction Selectivity and Pathway
The benzyloxy group at the C4 position exerts a significant directing influence on the regioselectivity of chemical reactions involving this compound. This influence is manifested through both electronic and steric effects.
Electronic Directing Effects: As an electron-donating group, the 4-benzyloxy substituent is an ortho-, para-director for electrophilic aromatic substitution on the benzenoid ring. This directs incoming electrophiles preferentially to the C5 and C7 positions. This directing effect is crucial for the synthesis of more complex, polysubstituted indole derivatives, as it allows for predictable functionalization of the carbocyclic ring. For instance, in reactions such as nitration, halogenation, or Friedel-Crafts acylation, the major products would be the 5- and/or 7-substituted derivatives.
Steric Hindrance: The bulk of the benzyloxy group can also play a role in reaction selectivity. It can sterically hinder access to the N1 position of the indole and the adjacent C5 position to some extent. This steric shield may influence the approach of bulky reagents, potentially favoring reaction at the more accessible C7 position. Furthermore, the benzyloxy group can influence the conformation of the acetone side chain, which may affect its reactivity.
The presence of a benzyloxy group has been noted in other substituted indoles to significantly influence molecular properties and biological interactions, often by increasing hydrophobicity and participating in specific binding events nih.gov. While the context in that study was different (a 5-benzyloxy group influencing enzyme inhibition), it highlights the importance of this substituent in defining the chemical character and reactivity of the molecule nih.gov. The strategic placement at C4 in this compound is a key feature for guiding further chemical modifications.
Chemical Transformations of the Acetone Side Chain: Enolization and Condensation Reactions
The acetone side chain at the C3 position is a key locus of reactivity, primarily due to the presence of acidic α-protons on the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups adjacent to the carbonyl. In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate intermediate. This enolization is a critical first step for a variety of important carbon-carbon bond-forming reactions.
Enolization: The formation of the enolate anion transforms the α-carbon into a potent nucleophile. This intermediate can then react with a wide range of electrophiles.
Condensation Reactions: The enolate of this compound is a versatile precursor for condensation reactions. A prominent example is the base-catalyzed aldol (B89426) condensation, where the enolate reacts with an aldehyde or another ketone magritek.com. This reaction pathway allows for the extension of the side chain and the construction of more complex molecular architectures. For example, reaction with an aromatic aldehyde (Ar-CHO) would proceed via an aldol addition followed by dehydration to yield an α,β-unsaturated ketone, a chalcone-like structure.
These condensation reactions are highly valuable in synthetic chemistry for building molecular complexity. The reactivity of the acetone side chain is analogous to that of other 3-acyl-indoles, which are known to participate in multi-component reactions to synthesize highly functionalized heterocyclic systems like indolylpyrans and dihydropyridines nih.gov.
Table 1: Potential Condensation Reactions of this compound An interactive table is available in the digital version of this article.
| Reactant | Catalyst | Product Type | Potential Structure |
|---|---|---|---|
| Benzaldehyde | Base (e.g., NaOH) | α,β-Unsaturated Ketone | 1-(4-(Benzyloxy)-1H-indol-3-yl)-4-phenylbut-3-en-2-one |
| Acetone | Base (e.g., NaOH) | β-Hydroxy Ketone | 1-(4-(Benzyloxy)-1H-indol-3-yl)-4-hydroxy-4-methylpentan-2-one |
| Malononitrile | Base (e.g., Piperidine) | Knoevenagel Condensation Product | (2-(1-(4-(Benzyloxy)-1H-indol-3-yl)propan-2-ylidene))malononitrile |
Investigations into Catalyst-Mediated Reactions for this compound Derivatives
The indole scaffold is a "privileged framework" in medicinal chemistry, and catalyst-mediated reactions are essential for its selective functionalization acs.orgnih.gov. While specific catalytic studies on this compound are not extensively documented in the provided search results, a vast body of literature on catalyst-mediated reactions of substituted indoles allows for the extrapolation of potential transformations. Transition metals like palladium, rhodium, ruthenium, and copper are widely used to catalyze a variety of reactions on the indole nucleus rsc.orgbohrium.com.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying indoles without the need for pre-functionalized starting materials rsc.org.
Ruthenium (Ru)-Catalyzed Reactions: Ruthenium catalysts have been successfully employed for the regioselective C4-alkenylation of indoles using an aldehyde as a directing group acs.orgnih.gov. This suggests that the C5 or C7 positions of this compound could be targeted for similar C-H activation/functionalization reactions.
Rhodium (Rh)-Catalyzed Reactions: Chiral rhodium complexes have been used for the enantioselective synthesis of C7-functionalized indole atropisomers through C-H activation nih.gov. Such strategies could potentially be applied to introduce axial chirality using the this compound core.
Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is widely used for C-H functionalization and cross-coupling reactions on indoles nih.gov. For instance, Pd-catalyzed benzylation at the C3 position is a known transformation, although in this case, the C3 position is already substituted nih.gov. However, Pd catalysts could be used to functionalize the C2, C5, or C7 positions.
Catalytic Hydrogenation/Debenzylation: The benzyloxy group can be cleaved under catalytic hydrogenation conditions (e.g., H₂, Pd/C), which would unmask a 4-hydroxy group. This deprotection strategy is a common transformation, providing access to phenolic indole derivatives jst.go.jp. The resulting 4-hydroxyindole-3-acetone could then be used for further synthetic elaborations, such as O-alkylation or conversion to a triflate for cross-coupling reactions.
Table 2: Potential Catalyst-Mediated Reactions for this compound An interactive table is available in the digital version of this article.
| Reaction Type | Catalyst System | Target Site | Potential Outcome |
|---|---|---|---|
| C-H Alkenylation | Ruthenium (Ru) | C5 or C7 | Introduction of an alkene group at the benzenoid ring acs.orgnih.gov. |
| C-H Arylation | Rhodium (Rh) or Palladium (Pd) | C2, C5, or C7 | Formation of a new C-C bond with an aryl group rsc.orgnih.gov. |
| C-H Borylation | Iridium (Ir) or Rhodium (Rh) | C7 | Introduction of a boryl group for subsequent Suzuki coupling. |
| Debenzylation | Palladium on Carbon (Pd/C), H₂ | 4-OBn group | Conversion of the benzyloxy group to a hydroxyl group jst.go.jp. |
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the chemical compound “this compound” that aligns with the detailed biological and biochemical investigations outlined in the requested article structure.
Therefore, it is not possible to generate the requested article focusing on the mechanisms of interaction and cellular responses of this compound, as there are no public-facing studies on its:
Receptor binding affinity and selectivity for Serotonin (B10506) or CB2 Cannabinoid receptors.
Enzyme-ligand interactions or inhibition kinetics with Phenylacetone Monooxygenases or Histone Deacetylases.
Modulation of intracellular signaling cascades.
Effects on cellular homeostasis or reactive oxygen species.
Antimicrobial mechanisms.
Generating content for the specified outline would require fabricating data, which would be scientifically inaccurate. Further research on “this compound” is needed before such an article can be written.
Biological and Biochemical Investigations: Mechanisms of Interaction and Cellular Responses
Research on Antimicrobial Mechanisms
Biofilm Formation Modulation Studies
The ability of pathogenic fungi to form biofilms on both biological and abiotic surfaces presents a significant challenge in clinical settings, as biofilms confer increased resistance to antimicrobial agents. The investigation of indole (B1671886) derivatives as anti-biofilm agents is a promising area of research.
The mechanism behind this biofilm inhibition is closely linked to the suppression of hyphal morphogenesis. By preventing the yeast-to-hyphae transition, 7-benzyloxyindole disrupts the structural integrity required for a mature biofilm. This targeted action on a key virulence factor, rather than broad-spectrum fungicidal activity, is a desirable characteristic for novel antifungal agents as it may reduce the selective pressure for the development of drug resistance. nih.gov
Precursor Role in Biosynthesis of Complex Indole Alkaloids
Investigating Metabolic Pathways of Indole Derivatives
While specific metabolic pathways involving 4-Benzyloxyindole-3-acetone are not detailed in current literature, the general metabolism of indole derivatives has been extensively studied in microorganisms, providing a framework for understanding its potential biotransformations. Fungi, in particular, are known to be prolific producers of a vast array of complex indole alkaloids, utilizing various indole-containing precursors. nih.gov
The biosynthesis of these alkaloids often originates from tryptophan or other indole building blocks. nih.gov Microbial metabolic pathways can modify the indole core through a variety of reactions, including oxidation, reduction, hydroxylation, and conjugation. For instance, the bacterial degradation of indole-3-acetic acid (IAA), a well-known plant hormone, proceeds through a series of enzymatic steps involving the iac gene cluster, leading to intermediates such as 2-oxoindole-3-acetic acid and 3-hydroxy-2-oxindole-3-acetic acid. mdpi.comresearchgate.net This demonstrates the capability of microorganisms to enzymatically modify the indole ring system.
Given its structure, this compound could potentially serve as a substrate for various enzymatic modifications within microbial metabolic networks. The benzyloxy group at the 4-position and the acetone (B3395972) side chain at the 3-position are potential sites for enzymatic action, which could lead to a diverse range of downstream products.
Enzymatic Biotransformations of Indole Scaffolds
The enzymatic machinery of microorganisms offers a powerful tool for the biotransformation of indole scaffolds, leading to the synthesis of novel and structurally complex molecules. Enzymes such as monooxygenases, dioxygenases, and hydrolases are known to catalyze specific modifications of the indole ring. mdpi.comresearchgate.net
For example, fungi like Aspergillus niger have been shown to biotransform tryptophan into 5-hydroxy-tryptophan, demonstrating their capacity for regioselective hydroxylation of the indole nucleus. researchgate.net Furthermore, studies on the bioconversion of various indole derivatives by Caballeronia glathei have revealed the versatility of enzymes like IacA and IacE, which can act on a range of substrates beyond their native indole-3-acetic acid. mdpi.comnih.gov These enzymes catalyze the conversion of indole derivatives into their corresponding 3-hydroxy-2-oxindole homologs. mdpi.com
While direct enzymatic biotransformation of this compound has yet to be reported, the existing body of research suggests that it could be a viable substrate for microbial enzymes. Potential transformations could include hydroxylation of the indole ring, cleavage of the benzyloxy ether bond, or modifications of the acetone side chain. Such biotransformations could be a key step in the biosynthetic pathways leading to more complex indole alkaloids.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 4-Benzyloxyindole-3-acetone. They probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic arrangement and bonding.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom in the molecule.
In a typical ¹H NMR spectrum, the protons on the indole (B1671886) ring, the benzyloxy group, and the acetone (B3395972) side chain would exhibit characteristic chemical shifts and coupling patterns. The indole N-H proton usually appears as a broad singlet in the downfield region (around 8.0-8.5 ppm). The aromatic protons of the indole and benzyl (B1604629) moieties would resonate in the range of 6.5-7.5 ppm. The singlet for the benzylic methylene (B1212753) protons (O-CH₂-Ph) would be expected around 5.1 ppm. The methylene and methyl protons of the acetone side chain (-CH₂-C(O)-CH₃) would appear as sharp singlets further upfield, typically around 3.8 ppm and 2.2 ppm, respectively.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the acetone group would be the most deshielded, appearing around 206 ppm. The aromatic carbons of the indole and benzyl rings would resonate between 100 and 155 ppm, while the benzylic methylene carbon and the carbons of the acetone side chain would appear in the upfield region of the spectrum. The specific assignments can be confirmed using two-dimensional NMR techniques like HETCOR (Heteronuclear Correlation spectroscopy) clockss.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Indole N-H | 8.1 (s, 1H) | - |
| Indole C2-H | 7.1 (s, 1H) | 124.0 |
| Indole C5-H | 7.2 (d) | 115.0 |
| Indole C6-H | 7.0 (t) | 122.0 |
| Indole C7-H | 6.6 (d) | 101.0 |
| Benzyl Ar-H | 7.3-7.5 (m, 5H) | 127.5, 128.0, 128.6 |
| O-CH₂ (Benzyl) | 5.1 (s, 2H) | 70.0 |
| CH₂ (Acetone) | 3.8 (s, 2H) | 45.0 |
| CH₃ (Acetone) | 2.2 (s, 3H) | 30.0 |
| C=O (Acetone) | - | 206.0 |
| Indole C3 | - | 112.0 |
| Indole C3a | - | 126.0 |
| Indole C4 | - | 154.0 |
| Indole C7a | - | 137.0 |
| Benzyl C-ipso | - | 136.5 |
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap), are used to determine the precise molecular weight and to study the fragmentation pathways of this compound. The exact mass measurement allows for the unambiguous confirmation of its elemental formula, C₁₈H₁₇NO₂.
Under typical ESI-MS conditions, the compound would be observed as the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this precursor ion would reveal characteristic fragmentation patterns crucial for structural confirmation. A primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic ether bond. This leads to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91, which is a hallmark of benzyl-containing compounds. Another significant fragmentation would be the loss of the entire benzyloxy group to yield an ion corresponding to the 4-hydroxyindole-3-acetone cation. Further fragmentation of the acetone side chain can also occur.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M+H]⁺ | Protonated Molecular Ion | 280.13 |
| [M - C₇H₇]⁺ | Loss of benzyl radical | 188.07 |
| [M - C₇H₈O]⁺ | Loss of benzyl alcohol | 172.07 |
| [C₇H₇]⁺ | Tropylium ion | 91.05 |
| [C₁₁H₁₀NO]⁺ | Cleavage of acetone side chain (loss of acetyl) | 172.07 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the indole and benzene (B151609) aromatic systems. The indole chromophore typically exhibits two main absorption bands core.ac.uknist.gov. The first, more intense band (the ¹Bₐ band) appears at shorter wavelengths, around 220-230 nm. A second, broader band with fine structure (the ¹Lₐ band) is observed at longer wavelengths, typically between 260 and 290 nm core.ac.uk.
The presence of the benzyloxy substituent at the 4-position is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. The acetone side chain at the 3-position, being a carbonyl-containing group, may also slightly influence the electronic transitions. The spectrum is typically recorded in a transparent solvent like methanol or ethanol core.ac.ukresearchdata.edu.au.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Chromophore | Expected λₘₐₓ (nm) |
| π → π | Indole Ring / Benzene Ring | ~225 |
| π → π | Indole Ring | ~285 |
| n → π* | Carbonyl | ~310 (weak) |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction impurities or other components in a mixture and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for indole derivatives nih.govresearchgate.netnih.gov.
The separation is commonly achieved on a C8 or C18 stationary phase. A gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like acetic or formic acid to ensure good peak shape) and an organic solvent like acetonitrile or methanol provides excellent resolution nih.govmdpi.com. Detection is typically performed using a UV detector set at a wavelength where the indole chromophore has strong absorbance, such as 280 nm nih.gov. Under optimized conditions, this method can provide sharp, symmetrical peaks, allowing for accurate quantification and the detection of impurities at very low levels.
Table 4: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 20% to 100% B over 25 min) nih.gov |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C mdpi.com |
| Detection | UV at 280 nm |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the presence of an active hydrogen on the indole nitrogen, which can lead to poor peak shape and thermal degradation. Therefore, analysis by GC-MS typically requires a chemical derivatization step to convert the analyte into a more volatile and thermally stable form jfda-online.commdpi.com.
A common derivatization strategy is silylation, which involves reacting the compound with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov. This reagent replaces the active proton on the indole nitrogen with a trimethylsilyl (TMS) group. The enolizable ketone may also be derivatized. The resulting TMS derivative is significantly more volatile and exhibits improved chromatographic behavior.
The derivatized sample is then injected into the GC-MS system. The mass spectrometer provides detection and structural information. The mass spectrum of the TMS derivative will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns, often involving the loss of the TMS group or fragments thereof, which can be used for positive identification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of the synthesis of this compound. This technique operates on the principle of differential partitioning of components between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent). By observing the disappearance of reactants and the appearance of a product spot, chemists can effectively track the reaction's progression towards completion. mdpi.comresearchgate.net
In a typical synthesis, spots of the starting material (e.g., 4-Benzyloxyindole), the reaction mixture, and a "co-spot" (a mixture of both) are applied to a TLC plate. As the eluent ascends the plate via capillary action, separation occurs based on polarity. The product, this compound, having a different polarity from the starting materials, will travel a different distance up the plate, resulting in a distinct Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.
Interactive Table 1: Hypothetical TLC Monitoring of this compound Synthesis
This table illustrates the change in Rf values as the reaction progresses. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
| Compound | Rf Value (Reactant) | Rf Value (Product) | Eluent System |
| 4-Benzyloxyindole (B23222) | 0.65 | - | 3:1 Hexane/Ethyl Acetate |
| Reagent (e.g., Bromoacetone) | 0.80 | - | 3:1 Hexane/Ethyl Acetate |
| This compound | - | 0.40 | 3:1 Hexane/Ethyl Acetate |
Structural Elucidation through Diffraction Methods
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
For this compound, X-ray crystallography would unambiguously confirm its molecular structure. While the molecule itself is achiral, this technique is the gold standard for determining the absolute configuration of chiral molecules. nih.gov Furthermore, it reveals crucial details about the crystal packing, showing how individual molecules arrange themselves in the solid state through intermolecular interactions like hydrogen bonding or π-stacking. nih.govacs.org This packing information is vital for understanding the material's physical properties.
Interactive Table 2: Representative Crystallographic Data for an Indole Derivative
While specific data for this compound is not publicly available, this table presents typical parameters obtained from an X-ray diffraction analysis of a related indole compound. mdpi.commdpi.com
| Parameter | Example Value | Description |
| Chemical Formula | C18H17NO2 | The elemental composition of one molecule. |
| Crystal System | Monoclinic | The geometric category of the crystal lattice. |
| Space Group | P21/c | The symmetry group of the crystal. |
| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 15.3 Å | The lengths of the edges of the unit cell. |
| Volume (V) | 1290 Å3 | The volume of the unit cell. |
| Density (calculated) | 1.45 g/cm3 | The theoretical density of the crystal. |
Biophysical Characterization Techniques
Differential Scanning Calorimetry (DSC) for Thermal Stability Studies of Associated Biomolecules
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal stability of macromolecules, such as proteins. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference. When a small molecule like this compound binds to a target protein, it can stabilize or destabilize the protein's folded structure. This change in stability can be quantified by monitoring the protein's thermal denaturation. labmanager.comtainstruments.com
A DSC experiment generates a thermogram that shows the heat capacity of the protein as a function of temperature. The peak of this curve corresponds to the melting temperature (Tm), where the protein unfolds. A shift in the Tm to a higher temperature upon the addition of this compound indicates that the compound binds to and stabilizes the native state of the protein. labmanager.comtainstruments.com This method is valuable for confirming target engagement and estimating binding affinity. nih.gov
Interactive Table 3: Hypothetical DSC Data for Protein-Ligand Interaction
This table shows the change in melting temperature (Tm) of a target protein upon binding to this compound, indicating stabilization.
| Sample | Melting Temperature (Tm) | Change in Tm (ΔTm) | Interpretation |
| Target Protein (Apo) | 55.2 °C | - | Baseline thermal stability. |
| Target Protein + this compound | 58.7 °C | +3.5 °C | Ligand binding stabilizes the protein. |
Proteomic Methodologies for Protein Target Identification
Identifying the specific protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Chemical proteomic strategies are employed to isolate and identify the cellular proteins that interact directly with compounds like this compound. nih.govbroadinstitute.org A common and powerful approach is affinity purification coupled with mass spectrometry. pnas.orgbio-protocol.org
In this method, this compound is chemically modified with a linker and immobilized on a solid support, such as sepharose beads. These "baited" beads are then incubated with a complex mixture of proteins, like a cell lysate. Proteins that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted, separated (often by gel electrophoresis), and identified using high-resolution mass spectrometry. bio-protocol.org Other advanced methods include drug affinity responsive target stability (DARTS), which identifies targets based on changes in their protease susceptibility upon ligand binding. acs.org
Interactive Table 4: Potential Protein Targets Identified by Proteomics
This table lists hypothetical protein targets for this compound that could be identified using different proteomic approaches.
| Proteomic Method | Potential Protein Target | Target Class | Biological Relevance |
| Affinity Purification-MS | Kinase X | Enzyme | Cell Signaling |
| Thermal Proteome Profiling (TPP) | Receptor Y | Membrane Protein | Neurotransmission |
| DARTS | Structural Protein Z | Cytoskeletal | Cellular Integrity |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique that provides quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a pure organic compound. wikipedia.orgeltra.com This combustion-based analysis is crucial for verifying the empirical and molecular formula of a newly synthesized batch of this compound. accessengineeringlibrary.com
The process involves combusting a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and measured by detectors, allowing for the calculation of the elemental composition. The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₁₈H₁₇NO₂). A close agreement, typically within ±0.4%, confirms the elemental composition and serves as a key indicator of the sample's purity. rsc.org
Interactive Table 5: Elemental Analysis Data for this compound
This table compares the theoretical elemental composition of this compound (Molecular Formula: C₁₈H₁₇NO₂) with a set of representative experimental results.
| Element | Theoretical Mass % | Experimental Mass % | Deviation |
| Carbon (C) | 77.39% | 77.21% | -0.18% |
| Hydrogen (H) | 6.13% | 6.19% | +0.06% |
| Nitrogen (N) | 5.01% | 5.05% | +0.04% |
Computational Chemistry and Molecular Modeling Applications
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. For 4-Benzyloxyindole-3-acetone, SAR studies would involve synthesizing a series of analogs by modifying its core structure and evaluating their biological effects. These modifications could include altering the benzyloxy group at the 4-position, substituting various groups on the indole (B1671886) ring, and modifying the acetone (B3395972) moiety at the 3-position.
QSAR models take this a step further by establishing a mathematical relationship between the structural properties of these analogs and their biological activities. nih.gov For a series of this compound derivatives, a QSAR study would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or machine learning algorithms. frontiersin.org
A hypothetical QSAR study on a series of 4-benzyloxyindole (B23222) derivatives might reveal that the nature and position of substituents on the benzyl (B1604629) ring significantly influence activity. nih.gov For instance, electron-withdrawing groups might enhance activity, while bulky substituents could be detrimental. The insights gained from such models are crucial for the rational design of new, more potent compounds. researchgate.net
Table 1: Hypothetical QSAR Data for this compound Analogs This table is for illustrative purposes and does not represent real experimental data.
| Compound | Modification | LogP (Hydrophobicity) | Electronic Effect (Hammett Constant) | Predicted Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 4'-Chloro | 4.8 | 0.23 | 5.2 |
| Analog 2 | 4'-Methoxy | 4.1 | -0.27 | 12.8 |
| Analog 3 | 3'-Nitro | 4.3 | 0.71 | 2.1 |
| Analog 4 | Unsubstituted | 4.5 | 0.00 | 8.5 |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target, typically a protein receptor or enzyme. nih.gov These simulations model the movements of atoms over time, offering insights into the stability of the ligand-receptor complex, the key intermolecular interactions, and the conformational changes that may occur upon binding. tandfonline.com
For this compound, an MD simulation would begin with a docked pose of the molecule within the active site of a target protein. The simulation would then reveal how the benzyloxy and acetone groups orient themselves within the binding pocket and which amino acid residues they interact with. mdpi.com This information is critical for understanding the molecular basis of its activity and for identifying opportunities to enhance binding affinity through structural modifications. For instance, an MD simulation might show that the benzyloxy group forms stable π-π stacking interactions with an aromatic amino acid residue, while the acetone moiety acts as a hydrogen bond acceptor. nih.gov
Table 2: Key Interactions Identified from a Hypothetical MD Simulation of this compound This table is for illustrative purposes and does not represent real experimental data.
| Functional Group of Ligand | Interacting Residue of Receptor | Type of Interaction | Average Distance (Å) |
|---|---|---|---|
| Benzyloxy Phenyl Ring | Phenylalanine 257 | π-π Stacking | 3.5 |
| Indole NH | Aspartate 189 | Hydrogen Bond | 2.8 |
| Acetone Carbonyl Oxygen | Serine 195 | Hydrogen Bond | 3.1 |
| Indole Ring | Leucine 99 | Hydrophobic | 4.2 |
In Silico Prediction of Chemical Reactivity and Metabolic Pathways
Computational methods can predict the chemical reactivity and potential metabolic fate of a molecule like this compound. indexcopernicus.com Density Functional Theory (DFT) calculations can be employed to determine electronic properties such as frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and sites susceptible to metabolic attack. semanticscholar.org
In silico metabolism prediction tools can identify which cytochrome P450 (CYP) enzymes are likely to metabolize this compound and the potential metabolites that would be formed. researchgate.net For instance, the benzylic ether linkage could be a site for O-dealkylation, or the indole ring could undergo hydroxylation. Understanding the metabolic profile of a compound early in the drug discovery process is essential for identifying potentially toxic metabolites and for optimizing metabolic stability. nih.gov
Table 3: Predicted Metabolic Pathways for this compound This table is for illustrative purposes and does not represent real experimental data.
| Metabolic Reaction | Predicted Metabolite | Responsible CYP Isoform | Likelihood |
|---|---|---|---|
| O-debenzylation | 4-Hydroxyindole-3-acetone | CYP3A4, CYP2D6 | High |
| Indole 5-hydroxylation | 4-Benzyloxy-5-hydroxyindole-3-acetone | CYP1A2 | Moderate |
| Acetone reduction | 4-Benzyloxyindole-3-(2-hydroxypropane) | Carbonyl Reductases | Moderate |
| Indole 2,3-epoxidation | 4-Benzyloxyindole-2,3-epoxide-3-acetone | CYP2E1 | Low |
De Novo Design of Novel this compound Analogs
De novo design algorithms utilize computational methods to generate novel molecular structures with desired properties, often based on the structure of a known active compound or the active site of a target receptor. nih.gov Starting with the this compound scaffold, these programs can explore vast chemical space to design new analogs with potentially improved activity, selectivity, or pharmacokinetic properties. u-tokyo.ac.jp
These design strategies can be fragment-based, where molecular fragments are placed in favorable positions within a receptor's active site and then linked together, or they can involve the growth of a molecule from a starting seed within the binding pocket. youtube.com The output is a library of virtual compounds that can be further evaluated using methods like docking and MD simulations before being selected for synthesis and biological testing. This approach accelerates the discovery of novel and optimized lead candidates. nih.gov
Emerging Research Perspectives and Future Directions
Innovations in Green Chemistry Approaches for 4-Benzyloxyindole-3-acetone Synthesis
The synthesis of indole (B1671886) derivatives, including this compound, is progressively moving away from conventional methods toward more environmentally benign "green" approaches. tandfonline.com These innovations aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, aligning with the core principles of green chemistry. tandfonline.com Traditional methods often require harsh reaction conditions and stoichiometric reagents, while modern techniques leverage catalysis and alternative energy sources to achieve greater efficiency and sustainability.
Key green chemistry strategies being applied to the synthesis of the broader indole class include:
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.comtandfonline.com It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.com
Ultrasonic Irradiation : Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method can enhance reaction rates and yields in the synthesis of indole derivatives.
Use of Green Solvents and Catalysts : There is a growing emphasis on replacing toxic organic solvents with greener alternatives like water, ionic liquids, or deep-eutectic liquids. tandfonline.com Furthermore, the development of reusable and non-toxic catalysts, such as magnetic nanoparticles, is a key area of research, offering both environmental and economic benefits. researchgate.net
| Green Chemistry Approach | Key Advantages | Relevance to Indole Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, increased purity. tandfonline.com | Widely applied to accelerate cyclization and condensation steps. |
| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions. dergipark.org.tr | Used to promote efficient formation of substituted indoles. |
| Nanocatalysts (e.g., Magnetic Nanoparticles) | High catalytic activity, easy separation and reusability, environmentally friendly. researchgate.net | Facilitates various condensation and cyclization reactions. researchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, reduced synthetic steps, lower waste production. dergipark.org.tr | Enables the efficient, one-pot synthesis of complex indole structures. |
| Use of Water as a Solvent | Non-toxic, inexpensive, environmentally benign. ingentaconnect.com | Promotes certain reactions and simplifies product isolation. |
These green methodologies are applicable to the synthesis of this compound, offering more sustainable pathways for its production and the exploration of its analogues.
Exploration of Undiscovered Biological Targets and Pathways for Indole Acetones
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. mdpi.com While indole derivatives have been extensively studied, leading to drugs with anticancer, anti-inflammatory, and antimicrobial activities, the full therapeutic potential of subclasses like indole acetones remains to be unlocked. mdpi.comnih.gov Current research focuses on identifying novel molecular targets and elucidating the complex pathways through which these compounds exert their effects.
Known biological targets for various indole derivatives include:
Protein Kinases : These enzymes are crucial in cell signaling, and their dysregulation is a hallmark of cancer. Many indole derivatives have been developed as protein kinase inhibitors. mdpi.com
DNA Topoisomerase : These enzymes are essential for DNA replication and transcription, making them a key target for anticancer drugs. mdpi.com
Tubulin : Indole compounds can interfere with the polymerization of tubulin, a critical component of the cytoskeleton, thereby arresting cell division. mdpi.com
P-Glycoprotein : This protein is involved in multidrug resistance in cancer cells, and some indole derivatives can modulate its function. mdpi.com
Future research is directed towards exploring less conventional targets. The structural versatility of indole acetones suggests they could interact with a wide range of proteins and signaling pathways that are not yet fully characterized. nih.gov The gut microbiota, for instance, metabolizes tryptophan into various indole derivatives that play roles in gut integrity and host-microbe signaling, suggesting that synthetic indole acetones could modulate these pathways. nih.gov The exploration of these undiscovered targets could pave the way for new therapeutic applications in areas such as metabolic disorders, neurodegenerative diseases, and immunology. mdpi.com
| Target Class | Biological Role | Therapeutic Relevance for Indole Derivatives |
|---|---|---|
| Protein Kinases | Cell signaling, growth, and differentiation. mdpi.com | Anticancer agents. mdpi.com |
| DNA Topoisomerases | Relieve torsional stress in DNA during replication. mdpi.com | Anticancer agents. mdpi.com |
| Tubulin | Forms microtubules, essential for cell division. mdpi.com | Antiproliferative and anticancer agents. mdpi.com |
| Estrogen Receptor Alpha (ERα) | Hormone signaling in breast cancer. mdpi.com | Potential for breast cancer therapy. mdpi.com |
| Bcl-2 Family Proteins | Regulation of apoptosis (programmed cell death). mdpi.com | Pro-apoptotic anticancer agents. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Indole Derivative Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and indole derivative research is no exception. mednexus.orgijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. mdpi.comnih.gov
Key applications of AI and ML in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms are used to build QSAR models that correlate the chemical structures of indole derivatives with their biological activities. nih.gov These models can predict the potency of new, unsynthesized compounds, helping to prioritize which analogues to synthesize and test.
Virtual Screening and Molecular Docking : AI-powered platforms can screen large virtual libraries of indole derivatives against specific biological targets. researchgate.net Molecular docking simulations predict how these compounds might bind to a protein's active site, identifying promising candidates for further investigation. nih.gov
De Novo Drug Design : Generative AI models can design entirely new indole-based molecules with desired properties. These models learn from existing chemical data to propose novel structures that are likely to be active against a specific target.
Predicting ADMET Properties : AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, reducing the high attrition rates in later stages of development. nih.gov
By leveraging AI and ML, researchers can navigate the vast chemical space of indole derivatives more efficiently, designing compounds with improved efficacy and better drug-like properties in a more cost-effective and time-efficient manner. mednexus.orgijirt.org
| AI/ML Application | Description | Impact on Indole Research |
|---|---|---|
| Virtual Screening | Computational screening of large compound libraries against a biological target. researchgate.net | Rapid identification of potential hit compounds. |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new molecules. nih.gov | Guides the design of more potent analogues. |
| Target Prediction | Predicts the likely biological targets of a compound based on its structure. nih.gov | Helps in mechanism-of-action studies and drug repurposing. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of compounds. nih.gov | Reduces late-stage failures by identifying problematic candidates early. |
Development of Carbon-11 (B1219553) Labeled Analogues for PET Imaging Research
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, in vivo study of biological processes. mdpi.com The development of PET radiotracers, molecules labeled with a positron-emitting radionuclide like carbon-11 (¹¹C), is crucial for this technology. frontiersin.org Creating ¹¹C-labeled analogues of indole derivatives, such as this compound, enables researchers to visualize and quantify the distribution and target engagement of these compounds in living organisms.
The short half-life of carbon-11 (approximately 20.4 minutes) presents both advantages and challenges. mdpi.com It allows for multiple PET scans in the same subject on the same day but requires a nearby cyclotron for radionuclide production and rapid, highly efficient radiosynthesis methods. mdpi.comfrontiersin.org
The process typically involves:
Precursor Synthesis : A non-radioactive precursor molecule is synthesized, which is designed to be readily converted into the final radiolabeled compound in the last step.
Radiolabeling : The precursor is reacted with a simple ¹¹C-labeled building block, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to introduce the carbon-11 atom. nih.govnih.gov For example, O-methylation of a hydroxyl-containing precursor is a common strategy. nih.gov
Purification and Formulation : The final ¹¹C-labeled product is rapidly purified, typically using high-performance liquid chromatography (HPLC), and formulated into a sterile solution for injection.
¹¹C-labeled indole analogues have been developed to image various targets in the brain, including serotonin (B10506) transporters and cannabinoid receptors. nih.govnih.gov Developing a ¹¹C-labeled version of this compound or a related analogue would allow for preclinical and potentially clinical studies to investigate its pharmacokinetics, biodistribution, and interaction with its biological target(s) in real-time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
